Cas no 1808508-03-3 (methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine)
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine structure](https://ja.kuujia.com/scimg/cas/1808508-03-3x500.png)
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine 化学的及び物理的性質
名前と識別子
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- N-methyl-N-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]prop-2-yn-1-amine
- 1808508-03-3
- methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
- AKOS033622183
- Z1845249712
- EN300-6627752
-
- インチ: 1S/C11H18N4/c1-5-6-14(4)8-11-12-9-13-15(11)7-10(2)3/h1,9-10H,6-8H2,2-4H3
- InChIKey: GJCFOORQNTTYKO-UHFFFAOYSA-N
- SMILES: N1(C(CN(C)CC#C)=NC=N1)CC(C)C
計算された属性
- 精确分子量: 206.153146591g/mol
- 同位素质量: 206.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34Ų
- XLogP3: 1.3
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6627752-2.5g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-13 | |
Enamine | EN300-6627752-10.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-13 | |
Enamine | EN300-6627752-5.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.25g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.25g |
$642.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.5g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.5g |
$671.0 | 2025-03-13 | |
Enamine | EN300-6627752-1.0g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 1.0g |
$699.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.05g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.05g |
$587.0 | 2025-03-13 | |
Enamine | EN300-6627752-0.1g |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine |
1808508-03-3 | 95.0% | 0.1g |
$615.0 | 2025-03-13 |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amineに関する追加情報
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine: A Comprehensive Overview
The compound with CAS No. 1808508-03-3, commonly referred to as methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of amines and features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The presence of the triazole ring contributes significantly to its chemical stability and reactivity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine exhibits unique chemical properties due to its functional groups. The triazole ring is known for its ability to form hydrogen bonds and participate in various chemical reactions, such as cycloadditions and conjugate additions. Additionally, the propargyl group (prop-2-yn-1-yl) introduces alkyne functionality, which can undergo click chemistry reactions, further expanding its utility in synthetic chemistry.
Recent studies have highlighted the potential of this compound in drug discovery. Its ability to act as a scaffold for bioisosteric replacements has been explored in the development of novel therapeutic agents. For instance, researchers have investigated its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and beta-secretase. The triazole ring in the molecule has been shown to enhance bioavailability and reduce off-target effects, making it a promising candidate for future drug candidates.
In the field of agrochemistry, methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has been studied for its potential as a fungicide or herbicide. Its ability to disrupt cellular processes in pathogens while maintaining low toxicity to plants makes it an attractive option for sustainable agriculture practices. Field trials have demonstrated its efficacy against common crop pathogens, particularly in rice and wheat crops.
The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the triazole ring through cyclization reactions and the introduction of the propargyl group via alkyne chemistry. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial production.
From a materials science perspective, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_yl]methyl})(prop_2_yn_1_yl)amine has shown promise as a precursor for advanced materials such as polymers and metal organic frameworks (MOFs). Its ability to coordinate with metal ions makes it suitable for constructing porous materials with applications in gas storage and catalysis.
In conclusion, methyl({[1-(2-methylpropyl)-1H_1_2_4-triazol_5_ylmethy}l})(prop_2_yln _yli)amine is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new functionalities and optimizations in synthesis methods, this compound is poised to play an increasingly important role in advancing modern chemistry.
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